molecular formula C21H20FN5O3S B2830647 4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide CAS No. 1021130-93-7

4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide

Cat. No.: B2830647
CAS No.: 1021130-93-7
M. Wt: 441.48
InChI Key: UKBNVSAODIEWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted with a 4-fluorophenyl group at position 6, linked via a piperazine-carbonyl bridge to a benzenesulfonamide moiety. The piperazine ring contributes conformational flexibility, which could modulate receptor interactions. Structural analogs in the provided evidence highlight its relevance in medicinal chemistry, particularly in targeting enzymes or receptors associated with cancer or neurological disorders .

Properties

IUPAC Name

4-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3S/c22-17-5-1-15(2-6-17)19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)16-3-7-18(8-4-16)31(23,29)30/h1-10H,11-14H2,(H2,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBNVSAODIEWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluorophenylhydrazine and a suitable diketone can yield the pyridazine ring .

These steps often require the use of protecting groups and selective deprotection strategies to ensure the correct functionalization of the molecule .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Core Heterocycle: The pyridazine core in the target compound differs from pyrimidine (PPA14) and pyridazinone (). Pyrimidines (e.g., PPA14) exhibit stronger G2/M phase arrest in cancer cells, suggesting heterocycle choice impacts activity . Pyridazinones () are often used as kinase inhibitors, but hydrazone derivatives in this class may introduce metabolic instability compared to the target compound’s benzenesulfonamide .

Substituent Position and Electronic Effects :

  • The 4-fluorophenyl group in the target compound contrasts with 2-fluorophenyl () and trifluoromethylphenyl (). Electron-withdrawing groups at the para position (e.g., 4-fluoro) may enhance receptor binding compared to ortho-substituted analogs .
  • Pruvanserin’s 4-fluorophenyl ethyl group demonstrates fluorophenyl’s versatility in conferring CNS activity, though its ethyl spacer differs from the target’s direct piperazine linkage .

Sulfonamide Positioning :

  • The benzenesulfonamide in the target compound is directly conjugated to the piperazine-carbonyl bridge, unlike ’s methoxy-substituted benzylsulfonamide. This positioning may optimize hydrogen bonding with target proteins .

Synthetic Accessibility :

  • Piperazine-carbonyl coupling methods (e.g., and ) are common for such compounds, but yields vary (e.g., 24% in vs. 55% in ). The target compound’s synthesis likely faces similar challenges .

Research Implications

  • However, pyridazine’s reduced aromaticity compared to pyrimidine may lower potency .
  • Selectivity : The 4-fluorophenyl group may improve selectivity over Pruvanserin-like CNS targets, as bulky substituents (e.g., indole in Pruvanserin) often dictate receptor subtype specificity .
  • Optimization Opportunities : Introducing trifluoromethyl groups (as in ) could enhance metabolic stability, while hydrazone derivatives () offer avenues for prodrug development .

Q & A

Q. What are the optimal synthetic routes for 4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions:

Coupling Reactions : Piperazine and pyridazine moieties are coupled via nucleophilic substitution or amide bond formation. For example, 1-(4-fluorobenzyl)piperazine derivatives are synthesized using DCM as a solvent and N,N-diisopropylethylamine as a base .

Sulfonamide Formation : The benzenesulfonamide group is introduced via sulfonation or substitution reactions under controlled pH (e.g., using NaH in THF) .

Purification : Flash chromatography (hexane:EtOAc gradients) or crystallization (Et2O) improves purity. Yield optimization requires precise temperature control (e.g., 0°C to room temperature) and stoichiometric ratios (1:1.5 for amine:acyl chloride) .

Key Parameters:

ParameterOptimal RangeImpact
SolventDCM, THF, DMAAffects reaction kinetics
Temperature0–25°CMinimizes side reactions
Catalyst/BaseDIPEA, NaHEnhances coupling efficiency
Reaction Time12–24 hrsEnsures completion

Q. How can the structural integrity of the compound be validated post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm piperazine ring protons (δ 2.4–3.5 ppm) and sulfonamide NH (~δ 7.5 ppm). Fluorine presence is verified via 19F^{19}\text{F} NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ at m/z 510.15) .
  • X-ray Crystallography : Resolves 3D conformation, particularly piperazine-pyridazine dihedral angles .

Common Pitfalls:

  • Impurity Detection : Use HPLC (C18 column, acetonitrile:H2O gradient) to identify unreacted intermediates.

Advanced Research Questions

Q. How can contradictory bioactivity data across enzymatic assays be resolved?

Methodological Answer: Contradictions often arise from:

  • Enzyme Isoforms : Test against multiple isoforms (e.g., carbonic anhydrase II vs. IX) using fluorometric assays .
  • Assay Conditions : Standardize pH (7.4), ionic strength (150 mM NaCl), and co-factor concentrations (Zn2+^{2+} for metalloenzymes).
  • Compound Stability : Pre-incubate the compound in assay buffer (37°C, 1 hr) to assess degradation via LC-MS .

Case Study : Inconsistent IC50_{50} values for sulfonamide analogs were resolved by controlling Zn2+^{2+} chelation .

Q. What strategies are effective for elucidating the compound’s mechanism of action in receptor binding studies?

Methodological Answer:

  • Radioligand Displacement Assays : Use 3H^3\text{H}-labeled antagonists (e.g., dopamine D3 receptors) to measure Ki_i values. Incubate with 10 µM compound for 60 min at 25°C .
  • Molecular Dynamics (MD) Simulations : Model interactions between the sulfonamide group and receptor active sites (e.g., hydrophobic pockets).
  • Site-Directed Mutagenesis : Replace key residues (e.g., Asp110 in carbonic anhydrase) to confirm binding dependencies .

Example Data:

ReceptorKi_i (nM)Selectivity Ratio (vs. D2)
D32.1 ± 0.3150
5-HT1A_{1A}420 ± 350.3

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Core Modifications : Replace pyridazine with pyrimidine to alter steric bulk. Compare IC50_{50} values against off-target kinases .
  • Substituent Analysis : Introduce electron-withdrawing groups (e.g., -CF3_3) to the fluorophenyl ring. Test in logP assays to correlate hydrophobicity with potency .
  • In Silico Screening : Use docking software (AutoDock Vina) to prioritize analogs with predicted ΔG < -9 kcal/mol .

SAR Table for Analogs:

CompoundR GroupIC50_{50} (nM)Selectivity Index
A-OCH3_31512
B-Cl845
C-CF3_33120

Q. What experimental approaches address stability challenges in biological matrices?

Methodological Answer:

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Add NADPH (1 mM) to assess CYP450-mediated metabolism .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis (37°C, 4 hrs) to measure unbound fraction. High PPB (>95%) may reduce in vivo efficacy .
  • Forced Degradation Studies : Expose to oxidative (H2_2O2_2), acidic (0.1 M HCl), and UV light conditions. Monitor sulfonamide bond cleavage via TLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.